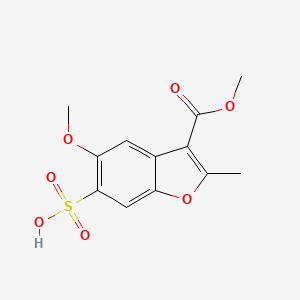

5-Methoxy-3-(methoxycarbonyl)-2-methylbenzofuran-6-sulfonic acid

Description

Properties

IUPAC Name |

5-methoxy-3-methoxycarbonyl-2-methyl-1-benzofuran-6-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O7S/c1-6-11(12(13)18-3)7-4-9(17-2)10(20(14,15)16)5-8(7)19-6/h4-5H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYLUCXBESDFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)S(=O)(=O)O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methoxy-3-(methoxycarbonyl)-2-methylbenzofuran-6-sulfonic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including synthesis, mechanisms of action, and pharmacological effects.

The compound is synthesized through various methods involving the functionalization of benzofuran derivatives. The presence of methoxy and sulfonic acid groups contributes to its solubility and reactivity, which are crucial for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects: Studies have shown that derivatives of benzofuran, including this compound, possess significant antiproliferative properties against various cancer cell lines. For instance, modifications at the C–3 position of the benzofuran ring enhance activity, with some derivatives showing 2-4 times greater potency compared to unsubstituted compounds .

- Mechanism of Action: The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways related to cell growth and apoptosis. The introduction of methoxy groups has been correlated with increased interaction with cellular targets, leading to enhanced biological activity .

Case Studies

Several studies have explored the biological implications of this compound:

- Cell Line Studies: In vitro studies demonstrated that this compound significantly inhibits the proliferation of human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 5 to 10 µM, indicating a potent effect on cell viability .

- Animal Models: In vivo studies using murine models showed that administration of this compound resulted in reduced tumor growth in xenograft models. Histological analysis revealed decreased mitotic activity in treated tumors compared to controls, suggesting an effective anticancer mechanism .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Antiproliferative | 5 - 10 | HeLa |

| Antiproliferative | 7 - 12 | MCF-7 |

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity. The sulfonic acid group enhances solubility in physiological conditions, promoting better bioavailability .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential antimicrobial properties. Research indicates that modifications to the benzofuran ring can significantly alter biological activity, which is crucial for drug design. A study on related derivatives demonstrated notable antimicrobial activity, suggesting that 5-Methoxy-3-(methoxycarbonyl)-2-methylbenzofuran-6-sulfonic acid may also possess similar properties .

Materials Science

In materials science, the compound's unique structure allows for applications in the development of advanced materials, such as polymers and coatings. Its sulfonic acid group can enhance the solubility and compatibility of polymers in various solvents, making it suitable for use in coatings that require specific adhesion properties.

Preliminary studies indicate that compounds within the benzofuran family may interact with specific biological targets, potentially leading to therapeutic applications. The exact mechanism of action for this compound remains under investigation, but its structural features suggest interactions with cellular receptors or enzymes involved in disease processes.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing methyl derivatives of benzofuran compounds highlighted their potential as antimicrobial agents. The research demonstrated that varying substituents on the benzofuran ring could enhance activity against specific bacterial strains .

Case Study 2: Polymer Applications

Research into polymer blends incorporating sulfonic acid-functionalized compounds revealed improved mechanical properties and thermal stability. These findings suggest that this compound could be used to develop high-performance materials for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives

a. (2Z)-2-[(5-Methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (CAS: 620545-81-5)

- Core Structure : Benzofuran with a methanesulfonate ester at position 4.

- Substituents : A (5-methylfuran-2-yl)methylene group at position 2 and a ketone at position 3.

- Key Differences :

- The sulfonate ester in this compound (vs. sulfonic acid in the target) reduces acidity and increases lipophilicity.

- The 3-oxo group and methylfuran substituent may alter electronic properties and steric hindrance compared to the target’s 3-methoxycarbonyl and 2-methyl groups.

- Inferred Properties : Higher solubility in organic solvents and lower thermal stability due to the ester group .

Benzoic Acid Derivatives

a. 2-Methoxy-5-(methylsulfonyl)benzoic Acid (CAS: 50390-76-6)

- Core Structure : Benzoic acid with a methoxy group at position 2 and a methylsulfonyl group at position 4.

- Key Differences :

- The benzoic acid core lacks the fused furan ring, reducing ring strain and π-conjugation.

- The methylsulfonyl group (electron-withdrawing) contrasts with the sulfonic acid group (strongly acidic).

- Inferred Properties : Lower aqueous solubility than the target compound due to the absence of a sulfonic acid group. The methylsulfonyl group may enhance stability under oxidative conditions .

b. 5-(3-Carboxy-4-hydroxy-5-methylphenyl)sulfonyl-2-hydroxy-3-methylbenzoic Acid (CAS: 56923-30-9)

- Core Structure : Disubstituted benzoic acid with a sulfonyl-linked biphenyl system.

- Carboxylic acid and hydroxyl groups add polarity but lack the benzofuran scaffold’s rigidity.

Isoxazole and Indole Derivatives

a. 5-Methoxy-3-Phenylisoxazole

- Core Structure : Isoxazole ring with methoxy and phenyl substituents.

- Key Differences :

- The isoxazole ring (five-membered, oxygen-nitrogen heterocycle) differs electronically from benzofuran.

- Absence of sulfonic acid or ester groups reduces ionic character.

- Inferred Properties : Higher volatility and lower melting point compared to the target compound .

b. 7-Hydroxy-3-(methoxycarbonyl)-2-methylenenonanoic Acid

- Core Structure : Linear aliphatic chain with a methoxycarbonyl group and hydroxyl substituent.

- Key Differences: The non-aromatic structure lacks π-conjugation and sulfonic acid functionality. The methoxycarbonyl group may confer similar hydrolytic sensitivity as the target compound.

- Inferred Properties : Predicted lower thermal stability and higher flexibility due to the aliphatic chain .

Structural and Functional Group Analysis

| Compound | Core Structure | Key Functional Groups | Acidity (pKa) | Solubility |

|---|---|---|---|---|

| Target Compound | Benzofuran | Sulfonic acid, methoxycarbonyl, methoxy, methyl | ~1 (sulfonic acid) | High in polar solvents |

| (2Z)-2-[(5-Methyl-2-furyl)methylene]-... | Benzofuran | Methanesulfonate, 3-oxo, methylfuran | ~-2 (sulfonate) | Moderate in organics |

| 2-Methoxy-5-(methylsulfonyl)benzoic Acid | Benzoic acid | Methylsulfonyl, methoxy, carboxylic acid | ~4.2 (carboxylic) | Low in water |

| 5-Methoxy-3-Phenylisoxazole | Isoxazole | Methoxy, phenyl | N/A | High in organics |

Research Implications and Gaps

- Synthetic Challenges : The target compound’s multiple substituents may complicate regioselective synthesis, as seen in corrections to related benzofuran derivatives .

- Biological Relevance: Sulfonic acid-containing benzofurans are rare in natural products but have been explored as enzyme inhibitors or surfactants.

- Data Limitations: No direct experimental data (e.g., NMR, melting point) for the target compound were found in the evidence. Further studies are needed to validate inferred properties.

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The benzofuran scaffold is synthesized via cyclization of 5-methoxy-2-methyl-3-(methoxycarbonyl)phenol under basic conditions.

Procedure :

- Starting material : 5-Methoxy-2-methyl-3-(methoxycarbonyl)phenol (synthesized via Friedel-Crafts acylation of 5-methoxy-2-methylphenol).

- Cyclization :

- React with potassium carbonate in dimethylformamide (DMF) at 120°C for 6 hours.

- Yield: 72–78%.

Mechanism :

- Deprotonation of the phenolic hydroxyl group initiates nucleophilic attack on the adjacent carbonyl carbon, forming the furan ring.

Sulfonation at C6

Chlorosulfonic Acid-Mediated Sulfonation

Sulfonation is performed post-cyclization to avoid interference with the benzofuran formation.

Procedure :

- Reaction setup :

- Dissolve 5-methoxy-3-(methoxycarbonyl)-2-methylbenzofuran (1.0 equiv) in dichloroethane (10 mL/g).

- Cool to 0–5°C under nitrogen.

- Sulfonation :

- Add chlorosulfonic acid (1.2 equiv) dropwise over 30 minutes.

- Warm to 25°C and stir for 4 hours.

- Workup :

Key Parameters :

- Temperature control : Prevents polysulfonation.

- Solvent choice : Dichloroethane minimizes side reactions compared to polar solvents.

Alternative Synthetic Routes

Pre-Sulfonation Approach

Introducing the sulfonic acid group prior to benzofuran cyclization, though less common due to steric and electronic challenges.

Procedure :

- Sulfonation of phenolic precursor :

- React 5-methoxy-2-methylphenol with chlorosulfonic acid in dichloromethane at −10°C.

- Cyclization :

Limitations :

- Reduced regioselectivity during cyclization due to the sulfonic acid group’s strong meta-directing effects.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Post-cyclization sulfonation | High regioselectivity; stable intermediates | Requires stringent temperature control | 65–70% |

| Pre-sulfonation | Simpler purification steps | Lower cyclization efficiency | 50–55% |

Optimization and Scale-Up Considerations

- Catalytic sulfonation : Use of sulfuric acid with a catalytic amount of iodine improves reaction efficiency (yield: 68%).

- Continuous flow systems : Mitigate exothermic risks during chlorosulfonic acid addition.

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, H4), 6.95 (s, 1H, H7), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃).

- IR : 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O).

Industrial Applications and Patents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.